methyl 5-chloro-1H-indazole-3-carboxylate
Overview
Description
Methyl 5-chloro-1H-indazole-3-carboxylate is a member of indazoles . It has a molecular weight of 210.62 . Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .
Scientific Research Applications
Anti-Arthritic and Non-Toxic Effects : Derivatives of ethyl-1H-indazole-3-carboxylate, including those substituted at N1 with various aliphatic or aromatic acyl radicals and having halogens or methyl groups at the 5 position, have been investigated. Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, a compound similar to methyl 5-chloro-1H-indazole-3-carboxylate, demonstrated notable antiarthritic effects at non-toxic doses in rat models (Bistocchi et al., 1981).
Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, which are structurally related to methyl 5-chloro-1H-indazole-3-carboxylate, showed potent antispermatogenic activity in studies focusing on their effect on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).
Chemical and Pharmaceutical Synthesis : Research has been conducted on the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, indicating a broader interest in the chemical manipulation and understanding of compounds structurally similar to methyl 5-chloro-1H-indazole-3-carboxylate for potential pharmaceutical applications (Dzygiel et al., 2004).
Study of Enthalpy of Formation : Investigations into the enthalpy of formation of various indazole derivatives, including 1H-indazole-3-carboxylic acid and its methyl esters, are crucial for understanding the energetic and structural properties of these compounds. This research is vital for their application in material sciences and pharmaceuticals (Orozco-Guareño et al., 2019).
Glycinergic Potentiation by 5-HT(3) Receptor Antagonists : Studies on 5-HT(3) receptor antagonists, including those based on the indazole structure, have demonstrated their ability to potentiate spinal glycine responses, indicating potential neurological or psychiatric applications (Chesnoy-Marchais et al., 2000).
MAO-B Inhibitors for Neurological Disorders : Research into indazole- and indole-carboxamides, structurally related to methyl 5-chloro-1H-indazole-3-carboxylate, has identified them as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds are of interest for treating neurological disorders (Tzvetkov et al., 2014).
Safety And Hazards
Safety data for methyl 5-chloro-1H-indazole-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 5-chloro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHGAYNAKIWVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506973 | |
Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-1H-indazole-3-carboxylate | |
CAS RN |
1079-46-5 | |
Record name | 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.